molecular formula C11H12ClNO3 B1386164 Methyl 4-[(2-chloropropanoyl)amino]benzoate CAS No. 572881-39-1

Methyl 4-[(2-chloropropanoyl)amino]benzoate

Cat. No.: B1386164
CAS No.: 572881-39-1
M. Wt: 241.67 g/mol
InChI Key: DNZCPJCEDLTTPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(2-chloropropanoyl)amino]benzoate is an organic compound with the molecular formula C12H14ClNO3 It is a derivative of benzoic acid and is characterized by the presence of a methyl ester group and a 2-chloropropanoyl amide group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(2-chloropropanoyl)amino]benzoate typically involves the following steps:

    Esterification: Benzoic acid is first esterified with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl benzoate.

    Amidation: Methyl benzoate is then reacted with 2-chloropropanoyl chloride in the presence of a base, such as triethylamine, to form the desired amide product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations can further enhance the efficiency of the synthesis process.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom in the 2-chloropropanoyl group.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aprotic solvent like dimethyl sulfoxide.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Hydrolysis: Formation of 4-[(2-chloropropanoyl)amino]benzoic acid.

    Reduction: Formation of 4-[(2-chloropropyl)amino]benzoate.

Scientific Research Applications

Methyl 4-[(2-chloropropanoyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[(2-chloropropanoyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide group can form hydrogen bonds with active site residues, while the ester group may participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

    Methyl 4-aminobenzoate: Lacks the 2-chloropropanoyl group, making it less reactive in substitution reactions.

    Methyl 4-[(2-bromopropanoyl)amino]benzoate: Contains a bromine atom instead of chlorine, which can affect its reactivity and biological activity.

    Methyl 4-[(2-chloropropanoyl)amino]phenylacetate: Has a phenylacetate group instead of a benzoate group, altering its chemical properties.

Uniqueness: Methyl 4-[(2-chloropropanoyl)amino]benzoate is unique due to the presence of both the ester and 2-chloropropanoyl amide groups, which confer distinct chemical reactivity and potential biological activity. Its specific structure allows for targeted interactions in biochemical and pharmacological studies, making it a valuable compound in research.

Properties

IUPAC Name

methyl 4-(2-chloropropanoylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-7(12)10(14)13-9-5-3-8(4-6-9)11(15)16-2/h3-7H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNZCPJCEDLTTPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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